molecular formula C12H8N6 B3050844 4,4'-Diazidodiphenyl CAS No. 2915-43-7

4,4'-Diazidodiphenyl

Cat. No. B3050844
CAS RN: 2915-43-7
M. Wt: 236.23 g/mol
InChI Key: XUGUHTGSMPZQIW-UHFFFAOYSA-N
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Description

4,4’-Diazidodiphenyl is a chemical compound with the molecular formula C12H8N6 . It has an average mass of 236.232 Da and a monoisotopic mass of 236.081039 Da . It is also known by other names such as 1,1’-Biphenyl, 4,4’-diazido-, 4,4’-Diazidobiphenyl, and bis(diazo)benzidine .


Synthesis Analysis

4,4’-Diazidodiphenyl was synthesized through diazotization of benzidine chloride with subsequent treatment of the resulting diazonium salt with an aqueous solution of sodium azide . The reaction product was purified by triple recrystallization from ethanol . Another method involves the use of 4,4’-diaminodihydrostilbene with sulfuric acid and sodium nitrite in water at 0 degrees for 0.583333 hours, followed by reaction with sodium azide in hexane and water for 1 hour .


Molecular Structure Analysis

The molecular structure of 4,4’-Diazidodiphenyl consists of a biphenyl core with azido groups attached to the 4 and 4’ positions .


Chemical Reactions Analysis

When a solution of 4,4’-Diazidodiphenyl in ethanol is irradiated with ultraviolet light with a wavelength longer than 280 nm, afterglowing is observed . This effect is proposed to be the chemiluminescence of aromatic azide photooxidation products .


Physical And Chemical Properties Analysis

The obtained 4,4’-Diazidodiphenyl has a melting point of 398 K. Its ultraviolet spectrum has a maximum at 293 nm (e = 26400 M -1 cm -1), and its infrared spectrum has peaks at 2110, 2090, 1290 cm -1 .

Scientific Research Applications

Photophysical Properties and Fluorescent Applications

  • 4,4'-Diazidodiphenyl derivatives, especially BODIPY-based molecules, have shown significant potential in the realm of fluorescent applications. The advances in using BODIPY scaffolds in designing fluorescent indicators for various applications, including pH, metal ions, and biomolecules, highlight the versatility of these compounds (Boens et al., 2012). Additionally, the development of BODIPY-based hydroxyaryl derivatives as fluorescent pH probes further exemplifies the photophysical applications of these molecules (Baruah et al., 2005).

Photodynamic Therapy and Medical Diagnostics

  • Metal-based BODIPY derivatives have been recognized for their potential in medical applications. They are being increasingly used in the development of theranostics, multimodal imaging probes, and photodynamic therapy sensitizers, demonstrating the multifaceted applications of 4,4'-Diazidodiphenyl derivatives in life sciences (Bertrand et al., 2018).

Chemiluminescence and Photooxidation Studies

  • Research into the photooxidation of 4,4'-Diazidodiphenyl has shown that it exhibits chemiluminescence upon exposure to UV-light in the presence of molecular oxygen. This suggests potential applications in analytical chemistry and environmental studies (Makareeva et al., 2001).

Polymerization and Photopolycondensation

  • The compound's ability to undergo photopolycondensation, forming solid layers upon irradiation in solution, indicates its utility in the development of photoconductive films and conjugated polymers (Bǎrboiu et al., 1998; Bǎrboiu et al., 2001).

Optoelectronic Applications

  • BODIPY-based molecules, including those derived from 4,4'-Diazidodiphenyl, have been identified as promising materials for optoelectronic applications, particularly in solar cells and photonic devices. This underscores their potential in the field of material science and renewable energy technology (Squeo et al., 2020).

In Vivo Molecular Imaging

  • The potential of BODIPYs and aza-BODIPY derivatives, related to 4,4'-Diazidodiphenyl, in in vivo molecular imaging and theranostic applications has been explored, indicating their significance in clinical applications and bioimaging (Bodio et al., 2019).

Future Directions

While specific future directions for 4,4’-Diazidodiphenyl were not found in the search results, its chemiluminescent properties upon photooxidation suggest potential applications in areas where such properties are valuable .

properties

IUPAC Name

[[4-(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c13-17-15-11-5-1-9(2-6-11)10-3-7-12(8-4-10)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGUHTGSMPZQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=[N-])C=CC1=C2C=CC(=N[N+]#N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951752
Record name 3-[4'-(Triaz-2-yn-2-ium-1-ylidene)[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-ylidene]triaz-1-en-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diazidodiphenyl

CAS RN

2915-43-7
Record name 4,4'-Diazidodiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC513585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4'-(Triaz-2-yn-2-ium-1-ylidene)[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-ylidene]triaz-1-en-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIAZIDODIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5229R50P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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